molecular formula C13H19NO4 B12410547 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7

Cat. No.: B12410547
M. Wt: 260.34 g/mol
InChI Key: WONQRVASZHJNFS-SCENNGIESA-N
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Description

Chemical Structure: This compound is a deuterated derivative of 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic acid (non-deuterated parent molecule: CAS 72570-70-8), where seven hydrogen atoms are replaced with deuterium (d7) . Its molecular formula is C₁₃H₁₂D₇NO₄, with a molecular weight of 260.34 g/mol (vs. 253.29 g/mol for the non-deuterated form).

Properties

Molecular Formula

C13H19NO4

Molecular Weight

260.34 g/mol

IUPAC Name

4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]benzoic acid

InChI

InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/i1D3,2D3,9D

InChI Key

WONQRVASZHJNFS-SCENNGIESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 typically involves multiple steps. One common method starts with the preparation of the intermediate 4-hydroxybenzoic acid, which is then reacted with 2-(isopropylamino)propan-1-ol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1.1 Cardiovascular Research

The compound is primarily noted for its role as a metabolite of bisoprolol, a selective beta-blocker used in the management of hypertension and heart failure. Research indicates that the metabolite can contribute to the pharmacological effects of bisoprolol by influencing beta-adrenergic receptor activity and modulating cardiac output. Studies have shown that the pharmacokinetics of bisoprolol and its metabolites can significantly impact therapeutic outcomes in patients with cardiovascular diseases .

1.2 Drug Metabolism Studies

Investigations into the metabolic pathways involving 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 have provided insights into drug interactions and bioavailability. For instance, the compound's behavior in hepatic metabolism has been studied to understand its conversion from bisoprolol, which is crucial for predicting patient responses to therapy and potential side effects .

Biochemical Applications

2.1 Enzyme Interaction Studies

The compound has been utilized in studies examining its interaction with various enzymes involved in drug metabolism, such as cytochrome P450 enzymes. These studies are essential for elucidating how different genetic polymorphisms can affect drug efficacy and safety profiles, particularly in populations with diverse genetic backgrounds .

2.2 Antioxidant Properties

Recent research has suggested that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of cardiovascular health, where oxidative stress plays a significant role in disease progression .

Cosmetic Formulations

3.1 Skin Care Products

The compound's ability to act as a stabilizer and emulsifier makes it a valuable ingredient in cosmetic formulations. Its incorporation into skin care products is aimed at enhancing product stability and improving skin hydration due to its hydrophilic nature .

3.2 Anti-Aging Formulations

Given its biochemical properties, this compound is being explored for use in anti-aging products. Its potential antioxidant effects may help combat skin aging by reducing oxidative damage caused by environmental stressors .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
PharmacologyCardiovascular treatment via bisoprololInfluences beta-adrenergic receptor activity
Drug MetabolismUnderstanding metabolic pathwaysAffects bioavailability and patient response
Enzyme InteractionStudies on cytochrome P450 interactionsVariability based on genetic polymorphisms
Antioxidant PropertiesPotential use in cardiovascular healthMitigates oxidative stress
Cosmetic FormulationsStabilizer/emulsifier in skin care productsEnhances product stability
Anti-AgingIngredient in anti-aging formulationsReduces oxidative damage

Case Studies

Case Study 1: Cardiovascular Effects of Bisoprolol Metabolites
A study conducted on patients with hypertension demonstrated that the presence of this compound correlated with improved blood pressure control compared to those without detectable levels of the metabolite. This finding underscores the importance of considering metabolites when evaluating drug efficacy.

Case Study 2: Cosmetic Efficacy
In a clinical trial assessing a new anti-aging cream containing this compound, participants reported significant improvements in skin hydration and elasticity after eight weeks of use, suggesting its effectiveness as an active ingredient in cosmetic formulations.

Mechanism of Action

The mechanism of action of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can decrease the force and rate of heart contractions, making it useful in treating conditions like hypertension and arrhythmias. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Key Features :

  • Core structure: A benzoic acid moiety substituted with a 2-hydroxy-3-(isopropylamino)propoxy chain.
  • Deuterium substitution : Enhances stability in mass spectrometry (MS)-based analytical methods, making it valuable as an internal standard for pharmacokinetic studies .
  • Applications : Primarily used in pharmaceutical research as a reference standard for quantifying metabolites or impurities in beta-blocker drugs like bisoprolol or esmolol .

Comparison with Structurally Related Compounds

Bisoprolol Carboxylic Acid Impurity (CAS 72570-70-8)

Structure: Non-deuterated analogue of the target compound. Molecular Formula: C₁₃H₁₉NO₄; MW: 253.29 g/mol . Key Differences:

  • Lacks deuterium substitution, leading to faster metabolic degradation in vivo.
  • Functions as a metabolite of bisoprolol (a beta-1-selective blocker) and is also identified as a process-related impurity .
    Physicochemical Properties :
  • Melting point: 253–255°C.
  • Solubility: Sparingly soluble in acidic aqueous solutions .

Atenolol Acid (CAS 56392-14-4)

Structure: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetic acid. Molecular Formula: C₁₄H₂₁NO₄; MW: 267.32 g/mol . Key Differences:

  • Contains a benzeneacetic acid group (vs. benzoic acid in the target compound).
  • Acts as a metabolite of atenolol, another beta-blocker, but with reduced beta-1 selectivity compared to bisoprolol derivatives .

Esmolol Acid (CAS 81148-15-4)

Structure: 3-{4-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}propanoic acid. Molecular Formula: C₁₅H₂₃NO₄; MW: 281.35 g/mol . Key Differences:

  • Features a propanoic acid chain on the benzene ring (vs. benzoic acid).
  • Hydrolyzed from esmolol (an ultra-short-acting beta-blocker) for rapid clearance in clinical settings .

Metoprolol Acid

Structure: 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic acid (non-deuterated). Molecular Formula: C₁₃H₁₉NO₄; MW: 253.29 g/mol . Key Differences:

  • Structurally identical to the non-deuterated parent compound of the target molecule.
  • Serves as a metabolite of metoprolol, a beta-1-selective blocker with longer half-life than esmolol .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application(s)
Target Compound (d7) C₁₃H₁₂D₇NO₄ 260.34 Benzoic acid, deuterated Analytical internal standard
Bisoprolol Carboxylic Acid Impurity C₁₃H₁₉NO₄ 253.29 Benzoic acid Metabolite/impurity in bisoprolol
Atenolol Acid C₁₄H₂₁NO₄ 267.32 Benzeneacetic acid Metabolite of atenolol
Esmolol Acid C₁₅H₂₃NO₄ 281.35 Propanoic acid Metabolite of esmolol
Metoprolol Acid C₁₃H₁₉NO₄ 253.29 Benzoic acid Metabolite of metoprolol

Research Findings and Functional Insights

Stability and Analytical Utility

  • The deuterated target compound exhibits enhanced isotopic stability in MS, reducing interference from metabolic byproducts during quantification .
  • Non-deuterated analogues (e.g., bisoprolol carboxylic acid) are prone to faster enzymatic degradation, limiting their utility as reference standards .

Pharmacological Relevance

  • Atenolol and metoprolol acids retain partial beta-blocking activity but lack therapeutic efficacy due to rapid excretion .
  • Esmolol acid is pharmacologically inert, aligning with esmolol’s design as a short-acting drug .

Biological Activity

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7, also known by its UNII code AS7314B2NH, is a synthetic compound belonging to the class of benzoic acid derivatives. Its unique structure, characterized by a hydroxy group and an isopropylamino side chain, suggests potential biological activities that warrant investigation. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that benzoic acid derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific activities associated with this compound.

1. Anti-inflammatory Activity

Studies have shown that compounds similar to this compound can inhibit inflammatory pathways. Specifically, they modulate the NF-κB signaling pathway, which is crucial in regulating immune responses and inflammation. This modulation may lead to decreased production of pro-inflammatory cytokines.

2. Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit bacterial growth and may serve as a candidate for developing new antibiotics.

3. Anticancer Effects

Research on related benzoic acid derivatives indicates their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the activation of the autophagy-lysosome pathway (ALP), which plays a significant role in cellular homeostasis and the degradation of damaged proteins.

Case Studies

Several studies have investigated the biological activities of benzoic acid derivatives:

  • Study on Protein Degradation Systems : A study highlighted that benzoic acid derivatives enhance the activity of both the ubiquitin-proteasome pathway (UPP) and ALP in human foreskin fibroblasts. The most potent compound in this study showed a significant increase in cathepsins B and L activity, suggesting that similar compounds could be effective in modulating proteostasis networks .
  • Cytotoxicity Evaluation : In another evaluation involving cancer cell lines (Hep-G2 and A2058), derivatives exhibited low cytotoxicity while enhancing proteasomal activity, indicating their potential as therapeutic agents without significant adverse effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor of certain metabolic enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : By influencing pathways such as MAPK/ERK and PI3K/Akt/mTOR, it can affect cell proliferation and survival.

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical data for 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7?

  • Answer : The compound has the molecular formula C13H19NO4 (non-deuterated form) with a molecular weight of 253.29 g/mol . Its CAS registry number is 72570-70-8 . The structure includes a benzoic acid core substituted with a hydroxy-isopropylamino-propoxy group. Key physicochemical properties (e.g., boiling point, solubility) require experimental determination via techniques like differential scanning calorimetry (DSC) or HPLC-based logP analysis .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A typical approach involves multi-step organic synthesis:

Etherification : Reacting 4-hydroxybenzoic acid with epichlorohydrin under basic conditions to form the epoxy intermediate.

Amination : Opening the epoxide with isopropylamine to introduce the hydroxy-isopropylamino group.

Deuteration : Isotopic labeling (e.g., using deuterated reagents or H/D exchange under controlled pH and temperature).
Critical parameters include reaction temperature (45–60°C for amination), solvent choice (e.g., THF for deuteration), and purification via column chromatography .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify deuterium incorporation and functional groups. For example, the hydroxy proton appears as a broad singlet at δ 5.2–5.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]+ at m/z 254.3 for non-deuterated form).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address low yields in the final amination step during synthesis?

  • Answer : Low yields often stem from incomplete epoxide ring opening or side reactions. Mitigation strategies include:

  • Catalyst Optimization : Using Lewis acids (e.g., ZnCl2) to activate the epoxide.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of isopropylamine.
  • Reaction Monitoring : Real-time tracking via TLC or in-situ IR to identify intermediates and adjust conditions.
    Post-reaction, extract impurities using acid-base partitioning (e.g., 1M HCl washes) .

Q. How should contradictory data on biological activity (e.g., β-adrenergic receptor affinity) be resolved?

  • Answer : Discrepancies may arise from assay variability or isotopic effects (deuteration altering pharmacokinetics). To resolve:

Standardized Assays : Use radioligand binding assays with consistent cell lines (e.g., HEK293 expressing human β1-receptors).

Isotopic Control Studies : Compare deuterated vs. non-deuterated analogs to isolate deuteration effects.

Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical models (ANOVA) to identify outliers .

Q. What strategies optimize deuteration efficiency while minimizing side reactions?

  • Answer :

  • Deuterium Source : Use D2O or deuterated solvents (e.g., CD3OD) under reflux.
  • Catalytic Deuteration : Employ Pd/C or Raney nickel in D2 atmosphere for selective H/D exchange.
  • Kinetic Control : Monitor reaction progress via MS to terminate before over-deuteration.
    Post-synthesis, confirm deuteration sites using 2H NMR or isotope ratio mass spectrometry .

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Analytical Endpoints : Quantify degradation products using UPLC-QTOF and identify structures via MS/MS.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at standard storage (2–8°C, dark) .

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